molecular formula C18H15Cl2N3O5S B2491246 3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid CAS No. 380349-12-2

3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid

Cat. No.: B2491246
CAS No.: 380349-12-2
M. Wt: 456.29
InChI Key: UCUCZUYKLXAAAR-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid is a complex organic compound characterized by its multiple functional groups, including chloro, sulfamoyl, and carboxylic acid groups. This compound is part of the pyrazole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the formation of the pyrazole core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow processes to maintain consistency and efficiency. The reaction conditions would be optimized to minimize by-products and maximize yield, often involving precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro groups can be oxidized to form dichloro derivatives.

  • Reduction: : The carboxylic acid group can be reduced to alcohols or aldehydes.

  • Substitution: : The sulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of dichloro derivatives.

  • Reduction: : Production of alcohols or aldehydes.

  • Substitution: : Formation of various substituted sulfamoyl derivatives.

Scientific Research Applications

Chemistry and Biology

This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It is also used in the synthesis of other bioactive molecules and as a building block in medicinal chemistry.

Medicine

In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the chemical industry, this compound serves as an intermediate in the synthesis of more complex molecules. It is also used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide

  • N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Uniqueness

3,4-Dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O5S/c1-10-16(17(24)23(22(10)2)12-6-4-3-5-7-12)21-29(27,28)14-9-11(18(25)26)8-13(19)15(14)20/h3-9,21H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUCZUYKLXAAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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